molecular formula C12H16ClNO2 B1487616 Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride CAS No. 799274-03-6

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride

Cat. No. B1487616
M. Wt: 241.71 g/mol
InChI Key: HEKPZWFHKYGCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” is a chemical compound used in scientific research. This compound belongs to the class of organic compounds known as 1,4-isoquinolinediones .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate” involved the use of sulfuric acid (H2SO4) as a catalyst in methanol . Another example is the synthesis of “methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate”, which involved the use of di-tert-butyl dicarbonate in tetrahydrofuran at 0°C .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” is C12H15NO2 . The InChI code for this compound is ZYKBDGYQTKXXTM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, the reaction of “methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate” with sodium tris(acetoxy)borohydride in 1,1-dichloroethane and water at 20°C for 16 hours resulted in a yield of 96% .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” include a molecular weight of 205.25 g/mol . The compound is stored in a dark place, sealed in dry, and stored in a freezer, under -20°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Dehydrogenation of methyl 1,2,3,4-tetrahydroisoquinolin-2-yl- and β-carbolin-9-yl-acetates generates anti-azomethine ylides and isoindoles, important intermediates in organic synthesis, highlighting a route for the generation of complex heterocyclic compounds. These intermediates can be trapped by N-methylmaleimide, showcasing the versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Grigg & Heaney, 1989).

Anticonvulsant and Neuroprotective Activities

A series of 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. Among these, one derivative showed significant anticonvulsant efficacy and protected hippocampal neurons from ischemia-induced neuronal degeneration, indicating potential for development into treatments for neurological conditions (Ohkubo et al., 1996).

Anticancer Properties

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been explored, with derivatives exhibiting potent cytotoxicity against various cancer cell lines. This research underlines the potential of tetrahydroisoquinoline derivatives in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Neurotoxicity to Neuroprotection

The dual roles of tetrahydroisoquinolines (TIQs) in neurotoxicity and neuroprotection are discussed, with some derivatives showing promise as neuroprotective and neurorestorative agents. This highlights the complexity of TIQs' biological actions and their potential therapeutic applications (Peana, Bassareo, & Acquas, 2019).

NOS Inhibitory Activity

New thioureas and isothioureas derived from 1,2,3,4-tetrahydroisoquinoline were synthesized and showed notable NOS inhibitory activities, suggesting their potential use in treating conditions associated with nitric oxide synthase (Zhang Da, 2003).

Safety And Hazards

The safety information for “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” indicates that it has hazard statements H315 and H319, which refer to causing skin irritation and serious eye irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKPZWFHKYGCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride

CAS RN

799274-03-6
Record name methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.